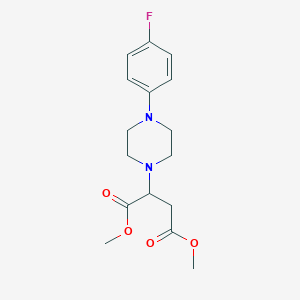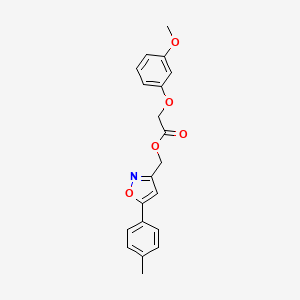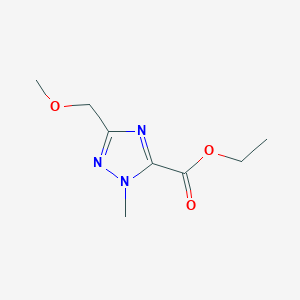
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, also known as DFPPS, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential application in scientific research, particularly in the field of neuroscience. DFPPS is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thereby inhibits the receptor's activity. By blocking the NMDA receptor, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can modulate the excitability of neurons and affect synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to have a variety of biochemical and physiological effects. In animal studies, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to reduce the severity of seizures and to improve cognitive function in models of Alzheimer's disease and traumatic brain injury. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has also been shown to reduce the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in normal and pathological brain function. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is also relatively easy to synthesize, which makes it accessible to researchers. However, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has some limitations as well. It has a relatively short half-life, which means that it may not be suitable for long-term experiments. Additionally, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has some potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. One area of interest is the role of the NMDA receptor in drug addiction. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to reduce the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction. Another area of interest is the potential use of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to improve cognitive function in animal models of these disorders, and further research may reveal its potential as a therapeutic agent. Finally, there is also interest in developing more potent and selective NMDA receptor antagonists, which may have even greater potential for scientific research and therapeutic applications.
Synthesemethoden
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with succinic anhydride to form 4-(4-fluorophenyl)succinic acid. The resulting acid is then converted to a dimethyl ester using a mixture of dimethyl sulfate and triethylamine. Finally, the dimethyl ester is reacted with piperazine in the presence of a catalyst to form Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. The NMDA receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in normal and pathological brain function.
Eigenschaften
IUPAC Name |
dimethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-22-15(20)11-14(16(21)23-2)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDTCDLPTULJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)
![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2793709.png)
![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)



![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2793720.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)
